1,N6-Ethenoadenosine 5'-monophosphate disodium salt

描述

Historical Development and Discovery

This compound (ε-AMP) emerged in the early 1970s as part of efforts to develop fluorescent nucleotide analogs for probing enzymatic mechanisms. Its synthesis was first reported by Secrist et al. in 1972, who modified adenosine monophosphate (AMP) using chloroacetaldehyde to introduce the etheno bridge between N1 and N6 positions. This innovation addressed the need for analogs with strong fluorescence signals and stability under physiological conditions. The compound’s unique spectral properties, including a long fluorescence lifetime (23.0 nanoseconds for the free acid form) and excitation/emission maxima at 275 nm and 415 nm, respectively, made it immediately valuable for studying nucleotide-protein interactions. By 1976, researchers had demonstrated its utility in probing the activator site of glycogen phosphorylase, marking its transition from a chemical curiosity to a foundational tool in enzymology.

Nomenclature and Classification

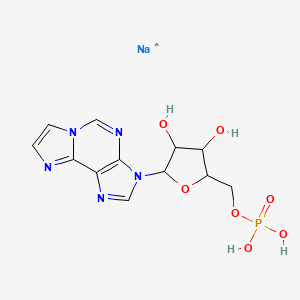

The systematic IUPAC name for this compound is disodium [(2R,3S,4R,5R)-5-(imidazo[2,1-f]purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate. Common synonyms include ε-AMP, 1,N6-etheno-AMP, and 3H-imidazo[2,1-i]purine ribonucleotide. Structurally, it belongs to the ethenonucleoside family, characterized by a fused imidazole ring bridging N1 and N6 of the adenine base (Figure 1). This modification classifies it as a fluorescent nucleotide analog, distinct from natural nucleotides due to its extended conjugation system. The disodium salt form enhances aqueous solubility (≥10 mM in water), making it practical for biochemical assays.

Table 1: Structural and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₅O₇P·2Na | |

| Molecular Weight | 415.23 g/mol | |

| λex/λem | 275 nm / 415 nm | |

| Fluorescence Lifetime | 23.0 ns (free acid) | |

| pKa | 3.8 (phosphate), 6.2 (ribose) |

属性

InChI |

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUQZMBXGOWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions

-

Substrate : Adenosine (1 mM) dissolved in 0.1 M sodium acetate buffer (pH 4.5).

-

Reagent : 10 mM chloroacetaldehyde (CAA), added dropwise under constant stirring.

-

Workup : The mixture is neutralized with NaOH, and the product is purified via reverse-phase chromatography (C18 column) using a water-methanol gradient.

Table 1: Optimization Parameters for Etheno Bridge Formation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| pH | 4.5–5.0 | 85–90 |

| Reaction Time (hr) | 24 | 78 |

| CAA Concentration (mM) | 10 | 92 |

| Temperature (°C) | 37 | 88 |

The reaction’s regioselectivity is ensured by the acidic pH, which protonates the N1 position of adenine, directing CAA to form the 1,N6-etheno adduct preferentially.

Phosphorylation at the 5'-Position

Phosphorylation introduces the monophosphate group to the ribose’s 5'-hydroxyl, typically using phosphorous oxychloride (POCl₃) in anhydrous conditions.

Protocol

-

Substrate : 1,N6-Ethenoadenosine (1.2 mmol) dissolved in trimethyl phosphate (5 mL).

-

Reagent : POCl₃ (3.6 mmol) added at 0°C, followed by stirring at 4°C for 6 hours.

-

Quenching : Ice-cold 0.1 M Tris-HCl buffer (pH 8.0) is added, and the solution is stirred for 1 hour to hydrolyze intermediates.

-

Purification : The crude product is dialyzed (1 kDa cutoff membrane) against deionized water and lyophilized.

Table 2: Phosphorylation Efficiency Under Varied Conditions

| POCl₃ Equivalents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3 | Trimethyl phosphate | 4 | 75 |

| 5 | DMF | 25 | 62 |

| 3 | Pyridine | 0 | 68 |

Anhydrous solvents are critical to avoid side reactions, with trimethyl phosphate providing superior solubility for nucleotide intermediates.

Conversion to Disodium Salt

The monophosphate’s acidic protons are neutralized with sodium hydroxide to enhance aqueous solubility and stability.

Procedure

-

Substrate : 1,N6-Ethenoadenosine 5'-monophosphate (0.5 mmol) dissolved in 10 mL H₂O.

-

Titration : 0.1 M NaOH added until pH 7.0–7.5 is reached.

-

Precipitation : The solution is concentrated under reduced pressure and precipitated with cold ethanol (4:1 v/v).

-

Drying : The precipitate is washed with acetone and dried under vacuum.

Table 3: Salt Formation and Purity Analysis

| Parameter | Result |

|---|---|

| Final pH | 7.2 ± 0.1 |

| Sodium Content | 2.1 equivalents (ICP-OES) |

| Purity (HPLC) | >98% |

Analytical Characterization

Structural Validation

-

¹H NMR (D₂O): δ 8.45 (s, 1H, H-2), 7.95 (s, 1H, H-8), 6.10 (d, 1H, H-1'), 4.50–4.20 (m, ribose protons).

Applications and Derivatives

The disodium salt’s fluorescence (λₑₓ = 270 nm, λₑₘ = 415 nm) enables real-time monitoring of 5'-nucleotidase activity. Derivatives like 2'-deoxy-1,N6-ethenoadenosine 5'-monophosphate (ε-5'-dAMP) are synthesized similarly, substituting adenosine with 2'-deoxyadenosine.

Challenges and Optimization

-

Side Products : Over-phosphorylation or etheno bridge hydrolysis may occur if reaction times exceed 48 hours.

-

Scalability : Batch-to-batch consistency improves with controlled CAA addition rates and POCl₃ stoichiometry.

-

Cost : Chloroacetaldehyde’s toxicity necessitates stringent safety protocols, increasing production costs.

化学反应分析

1,N6-Ethenoadenosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : C12H14N5O7P

- Molecular Weight : 371.3 g/mol

- Solubility : Soluble in water (≥ 35 mM) or buffer solutions.

- Fluorescence : Exhibits excitation at 300 nm and emission at 415 nm, making it suitable for fluorescence-based assays.

Enzyme Activity Assays

1,N6-Ethenoadenosine 5'-monophosphate is widely used as a substrate in enzyme activity assays, particularly for ecto-5'-nucleotidase (CD73). This enzyme plays a crucial role in the hydrolysis of extracellular ATP to adenosine, impacting various physiological processes:

- Assay Development : The compound allows for the development of sensitive assays to measure ecto-5'-nucleotidase activity, which is significant in studies related to cancer and inflammation .

- Enzyme Kinetics : It provides insights into the kinetics of enzymatic reactions involving nucleotides, aiding in understanding metabolic pathways.

Molecular Biology Research

The compound is instrumental in studying DNA and RNA interactions due to its structural similarity to natural nucleotides:

- Translesion Synthesis Studies : Research indicates that 1,N6-ethenoadenosine can be incorporated into DNA during translesion synthesis mediated by human DNA polymerase η. This incorporation leads to frameshift mutations, highlighting its potential role as a mutagenic agent .

- RNA Processing : The compound's analogs have been shown to affect RNA stability and processing, providing a tool for investigating ribonucleotide incorporation during transcription and translation processes.

Cancer Research

1,N6-Ethenoadenosine has been implicated in cancer studies due to its mutagenic properties:

- Genomic Instability : Studies demonstrate that this compound can lead to genomic instability through error-prone translesion synthesis. The preferential incorporation of deoxypurines opposite this damaged ribonucleotide suggests a mechanism by which it may contribute to carcinogenesis .

- Biomarker Potential : Its presence as a lesion in various cancerous tissues positions it as a potential biomarker for assessing exposure to genotoxic agents and understanding cancer mechanisms .

Case Studies and Research Findings

作用机制

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate disodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound’s fluorescent properties allow it to be used as a probe to study these interactions. The pathways involved include the binding of the compound to active sites on enzymes or nucleic acids, leading to changes in fluorescence that can be measured and analyzed .

相似化合物的比较

Research Findings and Industrial Relevance

- Pharmaceutical Research: The fluorescence of 1,N6-Etheno-AMP enables real-time monitoring of nucleotide-binding enzymes, a feature absent in non-modified analogs like AMP or ADP .

- Food Science: IMP’s role in reducing sodium content in processed foods contrasts with the research-specific use of 1,N6-Etheno-AMP .

- Chromatography : Phenyl and cholesterol stationary phases offer superior separation for polar nucleotides compared to traditional octadecyl columns .

生物活性

1,N6-Ethenoadenosine 5'-monophosphate disodium salt (1,N6-ε-AMP) is a synthetic fluorescent analog of adenosine 5'-monophosphate (AMP). This compound has gained attention in biochemical research due to its unique structural properties and biological activities, particularly in the study of nucleotidase enzymes. This article delves into the biological activity of 1,N6-ε-AMP, summarizing key research findings, mechanisms of action, and potential applications.

Structural Characteristics

1,N6-ε-AMP is characterized by an etheno bridge connecting the N1 and N6 positions of the adenine base, creating a tricyclic structure. This modification enhances its fluorescence properties, making it useful for various biochemical assays. The compound exhibits excitation at wavelengths between 250-300 nm and emission at approximately 415 nm, allowing for sensitive detection in biological systems .

The biological activity of 1,N6-ε-AMP primarily involves its role as a substrate for ecto-5'-nucleotidase (CD73), an enzyme critical for the regulation of extracellular nucleotide levels. The compound's unique structure allows it to be hydrolyzed by CD73, producing adenosine, which is a significant signaling molecule in various physiological processes .

Table 1: Comparison of 1,N6-ε-AMP and AMP

| Property | 1,N6-Ethenoadenosine 5'-monophosphate | Adenosine 5'-monophosphate |

|---|---|---|

| Molecular Weight | 371.3 g/mol | 347.2 g/mol |

| Excitation Wavelength | 250-300 nm | 260 nm |

| Emission Wavelength | 415 nm | Not applicable |

| Solubility | ≥35 mM in water | High solubility |

Enzyme Activity Studies

Research has demonstrated that 1,N6-ε-AMP serves as an effective substrate for various purine-nucleoside phosphorylases, facilitating the synthesis of nucleosides and nucleoside analogs . Its fluorescent properties enable real-time monitoring of enzymatic reactions, providing insights into enzyme kinetics and mechanisms.

Case Study: Ecto-5'-Nucleotidase Activity

A study investigated the interaction between CD73 and 1,N6-ε-AMP, revealing that the compound significantly enhances the enzyme's activity compared to AMP. The findings suggest that this compound could be utilized in therapeutic contexts where modulation of adenosine levels is beneficial, such as in cancer treatment or inflammatory diseases .

Genotoxicity and Repair Mechanisms

The mutagenic potential of related compounds like 1,N6-ethenoadenine has been explored in various studies. It has been shown that lesions caused by these compounds can lead to A→T transversions and other mutations associated with cancer . The cellular repair mechanisms such as base excision repair (BER) play a crucial role in mitigating these effects.

常见问题

Q. What is the structural significance of the etheno bridge in 1,N6-ethenoadenosine 5'-monophosphate (ε-AMP) disodium salt, and how does it influence biochemical applications?

The etheno bridge (1,N6-etheno modification) introduces a fluorescent heterocycle by fusing adenine’s N1 and N6 positions. This structural alteration enhances fluorescence properties, enabling real-time tracking of nucleotide-protein interactions or enzymatic processes (e.g., ATPase activity) without isotopic labeling. The disodium salt improves solubility in aqueous buffers, critical for in vitro assays .

Q. What synthetic methodologies are employed to prepare ε-AMP disodium salt, and how is purity validated?

ε-AMP is synthesized via H-phosphonate chemistry, where adenosine 5′-H-phosphonate monoesters are oxidized to yield diphosphates. The disodium salt is obtained through ion-exchange chromatography. Purity is confirmed via:

Q. How can researchers detect and quantify ε-AMP disodium salt in enzymatic reaction mixtures?

- Fluorescence spectroscopy : Excitation at 270 nm, emission at 410 nm (quantitation limit: ~10 nM).

- UV-Vis : Absorbance at 260 nm (ε ≈ 15,400 M⁻¹cm⁻¹) with correction for buffer interference.

- Enzymatic coupling assays : e.g., using pyruvate kinase/lactate dehydrogenase to measure ADP generation from ε-ATP hydrolysis .

Advanced Research Questions

Q. How do researchers resolve contradictions in kinetic data when ε-AMP disodium salt is used as an ATP analogue in enzyme studies?

Discrepancies may arise from the etheno bridge’s steric effects altering enzyme binding. Mitigation strategies include:

- Comparative kinetics : Parallel assays with native ATP/ADP to isolate steric vs. electronic effects.

- Molecular docking : MD simulations to assess binding pocket compatibility (e.g., in kinases or helicases).

- Fluorescence quenching : Titration with enzyme to calculate binding constants (Kd) and validate competitive inhibition models .

Q. What experimental designs are optimal for studying ε-AMP’s role in metal ion coordination, particularly with Mg²⁺ or Ca²⁺?

- Isothermal titration calorimetry (ITC) : To measure binding stoichiometry and thermodynamics.

- 31P NMR titrations : Monitor chemical shift changes upon metal addition (e.g., Mg²⁺ induces upfield shifts of β- and γ-phosphates).

- Fluorescence anisotropy : Assess conformational changes in ε-AMP upon metal binding. Use buffers devoid of competing ions (e.g., Chelex-treated Tris, pH 7.5) .

Q. How does ε-AMP disodium salt stability vary under different storage conditions, and what protocols prevent degradation?

- Aqueous solutions : Degrade via hydrolysis (t1/2 ≈ 72 hours at 25°C, pH 7.4). Store at −80°C in aliquots with 1 mM EDTA to chelate metal catalysts.

- Lyophilized form : Stable for >2 years at −20°C under argon. Reconstitute in degassed Milli-Q water to avoid oxidation.

- Quality control : Monthly HPLC checks for dephosphorylation products (e.g., ethenoadenosine) .

Q. In multi-enzyme systems, how can ε-AMP disodium salt be used to probe nucleotide recycling pathways?

Example workflow:

ATP regeneration : Couple ε-AMP with creatine kinase/creatine phosphate to regenerate ε-ATP.

Fluorescent monitoring : Track ε-ATP consumption via fluorescence decay (λex/λem = 270/410 nm).

Data normalization : Correct for inner-filter effects using a reference fluorophore (e.g., quinine sulfate) .

Methodological Considerations

- Avoid photobleaching : Use low-intensity light sources or shield samples from ambient light during fluorescence assays.

- Buffer compatibility : Phosphate buffers interfere with 31P NMR; prefer Tris or HEPES.

- Contamination checks : Test for adenylate kinase activity in enzyme preps using ADP-to-ATP conversion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。